4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound features a thiophene ring, a carboxamide functional group, and a piperidine moiety substituted with a nicotinoyl group. Its structure suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties.
The compound is classified as a thiophene derivative, which is a five-membered aromatic ring containing sulfur. It is further categorized under carboxamides due to the presence of the -C(=O)NH- group. The specific structural features make it a candidate for various biological applications, including antimicrobial and anticancer activities. Research has shown that similar compounds exhibit significant interactions with biological targets, enhancing their therapeutic potential.
The synthesis of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide typically involves several key steps:
These methods leverage established organic synthesis techniques to create complex molecules efficiently.
The molecular formula for 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is , with a molecular weight of approximately 391.5 g/mol. The structure includes:
The molecular structure can be represented using various notations:
InChI=1S/C17H21N5O2S2/c1-11-14(26-21-20-11)15(23)19-10-12-5-8-22(9-6-12)17(24)13-4-3-7-18-16(13)25-2/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,19,23)
This detailed representation aids in computational modeling and understanding its reactivity.
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity.
The mechanism of action for compounds like 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide often involves interaction with specific biological targets:
Understanding these mechanisms is crucial for developing effective drugs based on this scaffold.
The physical properties of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.
The compound has potential applications in various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: